molecular formula C9H18N2O2 B2715539 (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide CAS No. 2140262-57-1

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide

Cat. No.: B2715539
CAS No.: 2140262-57-1
M. Wt: 186.255
InChI Key: QEATYYANKMYQAP-RNFRBKRXSA-N
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Description

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its oxolane ring structure, which is substituted with a tert-butyl group and a carbohydrazide moiety. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Carbohydrazide Moiety: The carbohydrazide group is attached through nucleophilic substitution reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrazine derivatives in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxolane derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxolane derivatives.

    Substitution: Formation of substituted oxolane derivatives with various functional groups.

Scientific Research Applications

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Tert-butyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,3R)-Tartaric Acid: A chiral compound with two hydroxyl groups and carboxylic acid functionalities.

    (2R,3R)-Dihydroquercetin: A flavonoid with antioxidant properties.

Uniqueness

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide is unique due to its specific combination of an oxolane ring, tert-butyl group, and carbohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R,3R)-2-tert-butyloxolane-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(12)11-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEATYYANKMYQAP-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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